molecular formula C16H21NO4 B14695147 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane CAS No. 32118-87-9

2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane

Cat. No.: B14695147
CAS No.: 32118-87-9
M. Wt: 291.34 g/mol
InChI Key: UGSYNLQFWNTOAK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane is a chemical compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the electrophilic carbon atoms of the ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, such as enzymes and receptors, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-[3-methyl-5-(4-aminophenoxy)pent-3-en-1-yl]oxirane: Similar structure but with an amino group instead of a nitro group.

    2,2-Dimethyl-3-[3-methyl-5-(4-chlorophenoxy)pent-3-en-1-yl]oxirane: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes where such properties are desired.

Properties

CAS No.

32118-87-9

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2,2-dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-enyl]oxirane

InChI

InChI=1S/C16H21NO4/c1-12(4-9-15-16(2,3)21-15)10-11-20-14-7-5-13(6-8-14)17(18)19/h5-8,10,15H,4,9,11H2,1-3H3

InChI Key

UGSYNLQFWNTOAK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)[N+](=O)[O-])CCC2C(O2)(C)C

Origin of Product

United States

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